[Arg14,Lys15]Nociceptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Arg14,Lys15]Nociceptin is a synthetic analog of nociceptin/orphanin FQ, a neuropeptide that selectively interacts with the nociceptin receptor (NOP). This compound is known for its high potency and selectivity as an agonist of the NOP receptor, which is a member of the opioid receptor family . The modification of the nociceptin sequence at positions 14 and 15 with arginine and lysine, respectively, enhances its biological activity and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Arg14,Lys15]Nociceptin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications at positions 14 and 15 are introduced during this step. After the assembly of the peptide chain, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of SPPS are scalable for industrial applications. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity, making it feasible for large-scale production .
化学反応の分析
Types of Reactions: [Arg14,Lys15]Nociceptin primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in various biochemical reactions, including binding to the NOP receptor and subsequent signal transduction pathways .
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).
Conditions: Mild acidic or basic conditions for deprotection, and neutral to slightly basic conditions for coupling reactions.
Major Products: The major product of the synthesis is the this compound peptide itself. During its biological activity, it does not typically form additional chemical products but rather exerts its effects through receptor binding and activation .
科学的研究の応用
[Arg14,Lys15]Nociceptin has a wide range of applications in scientific research:
作用機序
[Arg14,Lys15]Nociceptin exerts its effects by binding to the NOP receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. This results in decreased neuronal excitability and altered neurotransmitter release, contributing to its analgesic and anxiolytic effects .
類似化合物との比較
Nociceptin/Orphanin FQ: The natural ligand for the NOP receptor, with similar but less potent effects compared to [Arg14,Lys15]Nociceptin.
[Nphe1,Arg14,Lys15]Nociceptin-NH2: A modified analog with antagonist properties at the NOP receptor.
Ro64-6198: A synthetic NOP receptor agonist with distinct pharmacological properties.
Uniqueness: this compound is unique due to its high potency and selectivity for the NOP receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes. Its modifications at positions 14 and 15 enhance its stability and biological activity, distinguishing it from other nociceptin analogs .
生物活性
[Arg14,Lys15]Nociceptin, a derivative of nociceptin/orphanin FQ (N/OFQ), is a potent agonist that selectively activates the nociceptin receptor (NOP). This compound has garnered significant interest due to its implications in various physiological processes, including pain modulation, stress response, and motor function. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and case studies.
Nociceptin interacts with the NOP receptor, a member of the G-protein coupled receptor family. Upon binding, it initiates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. The unique structure of [Arg14,Lys15] enhances its binding affinity and selectivity compared to other nociceptin analogs.
Key Findings
- Binding Affinity : this compound exhibits significantly higher potency than native N/OFQ. It has been shown to be 30-fold more potent in vivo, indicating a robust interaction with the NOP receptor .
- Selectivity : This compound demonstrates over 3000-fold selectivity for NOP receptors compared to classical opioid receptors, making it a valuable tool in pain research without the side effects associated with opioids .
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.
In Vitro Studies
Table 1 summarizes the binding affinity and functional activity of this compound compared to other nociceptin analogs.
Compound | Binding Affinity (pKi) | Functional Activity (pA2) |
---|---|---|
N/OFQ | 9.0 | 6.0 |
This compound | 10.2 | 9.1 |
UFP-101 (Antagonist) | 9.1 | 7.3 |
- Calcium Mobilization Assay : This assay demonstrated that this compound effectively stimulates calcium release in cells expressing NOP receptors, confirming its agonistic properties .
In Vivo Studies
In vivo experiments have validated the analgesic effects of this compound.
- Tail Withdrawal Assay : Mice administered with this compound showed significant increases in tail withdrawal latency, indicating enhanced antinociceptive effects compared to control groups treated with N/OFQ alone .
- Motor Activity : Low doses of this compound facilitated locomotion, while higher doses inhibited it, demonstrating a biphasic effect on motor performance .
Case Studies
Several studies have explored the therapeutic potential of this compound in various conditions:
- Chronic Pain Management : A study highlighted its role as a potential alternative to opioids for managing chronic pain due to its selective action on the NOP receptor without inducing typical opioid side effects such as addiction or respiratory depression .
- Stress and Anxiety Disorders : Research indicates that modulation of the NOP receptor by this compound may influence stress responses and anxiety levels, suggesting therapeutic applications in psychiatric disorders .
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLMZOQBGUKAT-VUXBHJHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H137N31O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1909.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。